3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride
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Overview
Description
3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride typically involves the reaction of ethyl glycolate with hydrazine hydrate to form the intermediate 1-ethyl-1H-1,2,4-triazole. This intermediate is then chloromethylated using formaldehyde and hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Often involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the triazole compound.
Scientific Research Applications
3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also interact
Properties
CAS No. |
2624135-78-8 |
---|---|
Molecular Formula |
C5H9Cl2N3 |
Molecular Weight |
182.1 |
Purity |
95 |
Origin of Product |
United States |
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